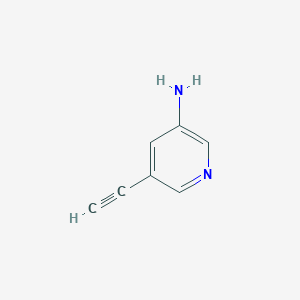5-Ethynylpyridin-3-amine
CAS No.: 667932-40-3
Cat. No.: VC2266668
Molecular Formula: C7H6N2
Molecular Weight: 118.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 667932-40-3 |
|---|---|
| Molecular Formula | C7H6N2 |
| Molecular Weight | 118.14 g/mol |
| IUPAC Name | 5-ethynylpyridin-3-amine |
| Standard InChI | InChI=1S/C7H6N2/c1-2-6-3-7(8)5-9-4-6/h1,3-5H,8H2 |
| Standard InChI Key | RABZADLCEONCJK-UHFFFAOYSA-N |
| SMILES | C#CC1=CC(=CN=C1)N |
| Canonical SMILES | C#CC1=CC(=CN=C1)N |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification
5-Ethynylpyridin-3-amine is a nitrogen-containing heterocyclic compound with the molecular formula C₇H₆N₂. The compound is registered with several identifiers that facilitate its recognition in chemical databases and regulatory contexts.
Table 1: Identification Parameters of 5-Ethynylpyridin-3-amine
| Parameter | Value |
|---|---|
| Common Name | 5-Ethynylpyridin-3-amine |
| CAS Registry Number | 667932-40-3 |
| Molecular Formula | C₇H₆N₂ |
| European Community (EC) Number | 839-567-1 |
| DSSTox Substance ID | DTXSID50610491 |
| Wikidata | Q82510008 |
Synonyms and Alternative Nomenclature
The compound is known by several synonyms in scientific literature and commercial catalogs, reflecting various naming conventions in organic chemistry.
Table 2: Alternative Names for 5-Ethynylpyridin-3-amine
| Synonym |
|---|
| 3-Pyridinamine,5-ethynyl |
| 5-Ethynylpyridin-3-ylamine |
| 5-Ethynyl-pyridin-3-ylamine |
| 3-Amino-5-ethynylpyridine |
| F-5005 |
| 3-Amido-5-ethynylpyridine |
Structural Features
The compound is characterized by a pyridine ring, which is a six-membered aromatic heterocycle containing one nitrogen atom. Its distinctive structural elements include:
-
An ethynyl group (-C≡C-H) at position 5 of the pyridine ring
-
A primary amine (-NH₂) functional group at position 3 of the pyridine ring
-
An aromatic system with π-electron delocalization
These structural components give 5-ethynylpyridin-3-amine its characteristic reactivity profile and potential for functionalization in synthetic applications .
Physical and Chemical Properties
Physical Characteristics
5-Ethynylpyridin-3-amine typically exists as a solid at room temperature. While specific physical data is limited in the available literature, pyridine derivatives with similar structures generally display distinct physical properties.
Solubility Profile
The compound exhibits solubility characteristics typical of heterocyclic amines. It is generally soluble in polar organic solvents such as methanol, ethanol, acetone, and dimethyl sulfoxide (DMSO). The presence of the amine group enhances its solubility in protic solvents through hydrogen bonding interactions .
Chemical Reactivity
The reactivity of 5-ethynylpyridin-3-amine is governed by three main structural features:
-
Pyridine Nitrogen: Acts as a weak base and a nucleophile in chemical reactions
-
Primary Amine Group: Participates in nucleophilic substitutions, condensations, and amide formation
-
Terminal Alkyne (Ethynyl Group): Capable of undergoing various coupling reactions (e.g., Sonogashira coupling), cycloadditions, and nucleophilic additions
Synthesis Methods
Traditional Synthetic Approaches
The synthesis of 5-ethynylpyridin-3-amine can be approached through several routes, drawing parallels from related pyridine derivatives synthesis methods.
From Vinylpyridine Precursors
One potential synthetic pathway involves a series of transformations starting from ethylpyridine derivatives:
-
Dehydrogenation of an ethylpyridine to form a vinylpyridine intermediate
-
Bromination of the vinyl group
-
Dehydrobromination to generate the ethynyl functionality
Modern Synthetic Strategies
Contemporary approaches to synthesizing 5-ethynylpyridin-3-amine often employ transition metal-catalyzed reactions and selective functionalization methods.
N-Oxide Chemistry
The synthesis of pyridylacetylene derivatives, including potentially 5-ethynylpyridin-3-amine, can involve N-oxide intermediates:
-
Conversion of the pyridine to its N-oxide
-
Functionalization at the desired position
Mannich Reaction
The Mannich reaction has been employed in the synthesis of structurally related pyridylacetylene amine derivatives. This approach involves the condensation of an amine with formaldehyde and an enolizable compound .
| Quantity | Price Range (EUR) | Reference |
|---|---|---|
| 100mg | 130.00-209.00 | |
| 250mg | 155.00-336.00 | |
| 1g | 260.00-495.00 | |
| 5g | Price upon inquiry |
Applications in Chemical Research
As a Building Block in Organic Synthesis
The bifunctional nature of 5-ethynylpyridin-3-amine makes it valuable as a building block in organic synthesis:
-
Click Chemistry: The terminal alkyne group can participate in copper-catalyzed azide-alkyne cycloadditions (CuAAC), enabling the synthesis of 1,2,3-triazole derivatives
-
Cross-Coupling Reactions: The ethynyl group can undergo Sonogashira coupling with aryl or vinyl halides to construct complex molecular architectures
-
Heterocycle Construction: The compound can serve as a precursor in the synthesis of complex nitrogen-containing heterocyclic systems
Spectroscopic Properties
Infrared (IR) Spectroscopy
Characteristic IR absorption bands for 5-ethynylpyridin-3-amine include:
-
N-H stretching of the primary amine (approximately 3300-3500 cm⁻¹)
-
C≡C stretching of the ethynyl group (approximately 2100-2200 cm⁻¹)
-
C=N and C=C stretching of the pyridine ring (approximately 1400-1600 cm⁻¹)
Nuclear Magnetic Resonance (NMR) Spectroscopy
In ¹H NMR spectroscopy, 5-ethynylpyridin-3-amine would typically show:
-
A singlet for the terminal alkyne proton (≈ 3.0-3.5 ppm)
-
A broad singlet for the amine protons (≈ 3.5-5.0 ppm)
-
Complex aromatic signals for the pyridine ring protons (≈ 7.0-8.5 ppm)
Structure-Activity Relationships and Chemical Modifications
Functional Group Transformations
The reactivity of both the amine and ethynyl groups in 5-ethynylpyridin-3-amine allows for various chemical modifications that could alter its physicochemical properties and potential biological activities:
-
Amine Modifications:
-
Acylation to form amides
-
Alkylation to form secondary or tertiary amines
-
Conversion to diazonium salts for further transformations
-
-
Ethynyl Group Modifications:
Future Research Directions
Expanding Synthetic Applications
Future research could focus on exploring novel transformations of 5-ethynylpyridin-3-amine:
-
Development of regioselective functionalization methods
-
Investigation of cascade reactions involving both the amine and ethynyl functionalities
-
Exploration of photochemical transformations
Medicinal Chemistry Investigations
Given the structural features of 5-ethynylpyridin-3-amine, potential pharmaceutical applications warrant further investigation:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume